N3PT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La N3-piridil tiamina (N3PT) es un inhibidor potente y selectivo de la enzima transcetolasa. Este compuesto es conocido por su capacidad de unirse a la transcetolasa a través de la pirofosforilación, con una constante de disociación (Kd) de 22 nM para la transcetolasa que carece de tiamina unida (Apo-TK) .

Aplicaciones Científicas De Investigación

La N3-piridil tiamina tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: La N3-piridil tiamina se estudia por su potencial como agente anticancerígeno debido a su capacidad de inhibir la transcetolasa, una enzima clave en la vía de la pentosa fosfato, que es crucial para el metabolismo de las células tumorales.

Investigación metabólica: El compuesto se utiliza para estudiar las vías metabólicas que involucran la transcetolasa y su papel en diversas enfermedades.

Actividad antiplasmodial: La N3-piridil tiamina se ha identificado como un potente inhibidor del parásito de la malaria Plasmodium falciparum, con un valor de IC50 10 veces menor que el de la oxitiamina.

Mecanismo De Acción

La N3-piridil tiamina ejerce sus efectos al unirse a la transcetolasa a través de la pirofosforilación. Esta unión inhibe la actividad de la transcetolasa, que es una enzima clave en la vía de la pentosa fosfato . Al inhibir la transcetolasa, la N3-piridil tiamina interrumpe la producción de ribosa-5-fosfato, una molécula crucial para la síntesis de ADN en células que se dividen rápidamente, como las células cancerosas .

Análisis Bioquímico

Biochemical Properties

N3PT plays a significant role in biochemical reactions, particularly as it interacts with the enzyme transketolase . Transketolase is a thiamine-dependent enzyme, and this compound’s interaction with it influences various biochemical pathways .

Cellular Effects

The effects of this compound on cells are primarily through its interaction with transketolase. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with transketolase . As a transketolase inhibitor, this compound can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, mice treated with this compound received an intraperitoneal dosage of 80 mg/kg daily for five days

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with transketolase . Transketolase is a key enzyme in the pentose phosphate pathway, a crucial pathway for the production of NADPH and ribose 5-phosphate .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la N3-piridil tiamina implica la pirofosforilación del compuesto para permitir su unión a la transcetolasa . Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están fácilmente disponibles en la literatura, pero se sabe que el compuesto se prepara en forma sólida y se almacena a 4 °C, lejos de la humedad .

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

La N3-piridil tiamina se somete principalmente a la pirofosforilación, que es esencial para su unión a la transcetolasa . Esta reacción es crucial para su actividad inhibitoria.

Reactivos y condiciones comunes

El reactivo común utilizado en la reacción que involucra N3-piridil tiamina es el pirofosfato. Las condiciones de reacción generalmente implican mantener el compuesto en un solvente adecuado como DMSO, con una solubilidad de 2,86 mg/mL .

Principales productos formados

El principal producto formado a partir de la reacción de N3-piridil tiamina con pirofosfato es la forma pirofosforilada del compuesto, que se une a la transcetolasa .

Comparación Con Compuestos Similares

La N3-piridil tiamina se compara con otros análogos de la tiamina, como la oxitiamina. Si bien ambos compuestos inhiben la transcetolasa, la N3-piridil tiamina tiene un valor de IC50 significativamente menor, lo que la convierte en un inhibidor más potente . Además, la N3-piridil tiamina es menos tóxica para los fibroblastos humanos en comparación con la oxitiamina .

Lista de compuestos similares

- Oxitiamina

- Pirofosfato de tiamina (TPP)

- Pirofosfato de oxitiamina (OxPP)

Propiedades

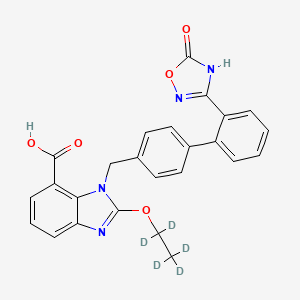

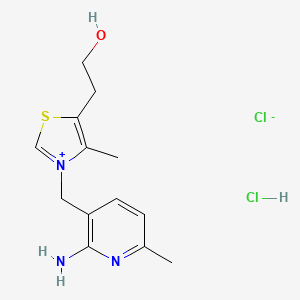

IUPAC Name |

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKCAQWOASSTP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)

![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)